molecular formula C12H14N6S B3803858 N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-7H-purin-6-amine

N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-7H-purin-6-amine

Cat. No.: B3803858
M. Wt: 274.35 g/mol
InChI Key: PWYYDOWSWQKLNW-UHFFFAOYSA-N
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Description

N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-7H-purin-6-amine is a complex organic compound that features a thiazole ring and a purine base The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Properties

IUPAC Name

N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6S/c1-8-9(19-7-17-8)3-4-18(2)12-10-11(14-5-13-10)15-6-16-12/h5-7H,3-4H2,1-2H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYYDOWSWQKLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCN(C)C2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-7H-purin-6-amine typically involves the formation of the thiazole ring followed by its attachment to the purine base. One common method involves the reaction of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with mercapto derivatives . The reaction is carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-7H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the purine base.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-7H-purin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

This compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it a valuable tool for probing cellular processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing thiazole rings have been shown to exhibit antimicrobial, antiviral, and anticancer activities .

Industry

Industrially, this compound can be used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-7H-purin-6-amine involves its interaction with specific molecular targets. For instance, it may bind to DNA and interfere with the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is similar to that of other thiazole-containing compounds used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug featuring a thiazole ring.

    Bleomycin: An antineoplastic drug that includes a thiazole ring.

    Tiazofurin: Another antineoplastic agent with a thiazole structure.

Uniqueness

N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-7H-purin-6-amine is unique due to its combination of a thiazole ring and a purine base. This dual functionality allows it to participate in a wider range of chemical and biological interactions compared to other thiazole-containing compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-7H-purin-6-amine
Reactant of Route 2
N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-7H-purin-6-amine

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